molecular formula C7H11ClN2 B1433096 [(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1384427-60-4

[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No.: B1433096
CAS No.: 1384427-60-4
M. Wt: 158.63 g/mol
InChI Key: HCMHYFKFSCWPLX-UHFFFAOYSA-N
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Description

(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine is a chemical compound with the molecular formula C7H11ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 4-chloro-1-methyl-1H-pyrrole with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Starting Materials: 4-chloro-1-methyl-1H-pyrrole and methylamine.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of (4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-1H-pyrrole: A precursor in the synthesis of (4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine.

    N-methylpyrrole: A related compound with similar structural features but lacking the chlorine substituent.

    Pyrrole: The parent compound, which serves as the core structure for many derivatives.

Uniqueness

(4-chloro-1-methyl-1H-pyrrol-2-yl)methylamine is unique due to the presence of both a chlorine atom and a methylamine group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-chloro-1-methylpyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMHYFKFSCWPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine
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[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

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